molecular formula C19H20ClN3O2 B2875687 3-[3-(4-Chlorophenyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid CAS No. 941233-67-6

3-[3-(4-Chlorophenyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid

Katalognummer: B2875687
CAS-Nummer: 941233-67-6
Molekulargewicht: 357.84
InChI-Schlüssel: PUKKHBCMQCBPHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[3-(4-Chlorophenyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid is a high-purity chemical compound offered for research and development purposes. This molecule features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Compounds within this structural class are frequently investigated for their potential as therapeutic agents . For instance, substituted pyrazolo[1,5-a]pyrimidines have been explored as potent and selective inhibitors of targets like MALT1 for oncology applications and dihydroorotate dehydrogenase (DHODH) for managing resistant phytopathogenic fungi in agriculture . The specific structural elements of this compound—including the 4-chlorophenyl moiety, ethyl group, and propanoic acid side chain—make it a valuable intermediate for further chemical exploration and optimization. Researchers can utilize this building block in hit-to-lead campaigns, structure-activity relationship (SAR) studies, and library synthesis aimed at developing novel small-molecule probes or inhibitors. Disclaimer: This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes full responsibility for confirming the compound's identity and purity and for all laboratory handling and testing.

Eigenschaften

IUPAC Name

3-[3-(4-chlorophenyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-4-16-18(13-5-7-14(20)8-6-13)19-21-11(2)15(9-10-17(24)25)12(3)23(19)22-16/h5-8H,4,9-10H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKKHBCMQCBPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(C(=NC2=C1C3=CC=C(C=C3)Cl)C)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-[3-(4-Chlorophenyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid is a synthetic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of antifungal and antitubercular treatments.

Chemical Structure

The compound features a complex structure that includes:

  • Core Structure : Pyrazolo[1,5-a]pyrimidine
  • Functional Groups : Propanoic acid moiety and a chlorophenyl substituent

The molecular formula is C16H19ClN4O2C_{16}H_{19}ClN_4O_2 with a molecular weight of approximately 334.8 g/mol.

Antifungal Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antifungal properties. Specifically, compounds similar to 3-[3-(4-Chlorophenyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid have shown promising results against various pathogenic fungi.

Key Findings:

  • In Vitro Studies : Several derivatives were tested against four pathogenic fungal strains, showing varying degrees of antifungal activity. Some compounds demonstrated effectiveness comparable to established antifungal agents .

Antitubercular Activity

The same class of compounds has also been evaluated for their efficacy against Mycobacterium tuberculosis. The results indicate that certain pyrazolo derivatives possess notable antitubercular properties.

Research Highlights:

  • Activity Against Mycobacterium tuberculosis H37Rv : Testing revealed that some derivatives exhibited significant inhibitory effects on the growth of this strain, suggesting their potential as antitubercular agents .

The biological activity of these compounds can be attributed to their ability to interfere with specific metabolic pathways in fungi and bacteria. The pyrazole scaffold is believed to play a crucial role in binding to target enzymes or receptors involved in cellular processes.

Case Study 1: Synthesis and Evaluation

In a study published in 2013, researchers synthesized various 4-substituted pyrazole derivatives and evaluated their biological activities. Among these, the compound 3-[3-(4-Chlorophenyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid was highlighted for its potent antifungal and antitubercular activities .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications in the pyrazole ring and the introduction of different substituents significantly influenced the biological activity of these compounds. The presence of the chlorophenyl group was particularly noted for enhancing antifungal efficacy .

Table 1: Biological Activity Summary of Pyrazolo Derivatives

Compound NameAntifungal Activity (MIC μg/mL)Antitubercular Activity (MIC μg/mL)
Compound A1025
Compound B1530
3-[3-(4-Chlorophenyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid 8 20

Table 2: Synthesis Pathways

StepReaction TypeConditions
1CyclizationControlled temperature
2EsterificationAcid catalysis
3PurificationRecrystallization

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs with variations in substituents, heterocyclic cores, or functional groups. Below is a detailed analysis supported by data from diverse sources:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound : 3-[3-(4-Chlorophenyl)-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid 4-Chlorophenyl (C₆H₄Cl), ethyl (C₂H₅), methyl (CH₃), propanoic acid (C₃H₅O₂) C₂₁H₂₂ClN₃O₂ 383.87 High lipophilicity due to chloro and ethyl groups; potential kinase inhibition. Discontinued commercial status.
3-[2-(4-Fluorophenyl)-5-methyl-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid ethyl ester 4-Fluorophenyl (C₆H₄F), methyl (CH₃), esterified propanoic acid (C₅H₈O₂) C₁₈H₁₈FN₃O₃ 343.36 Fluorine substitution improves metabolic stability; ester group enhances membrane permeability.
3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid No aromatic substituents; methyl (CH₃) at 5,7 positions; propanoic acid (C₃H₅O₂) C₁₂H₁₃N₃O₂ 247.26 Simplified structure with reduced steric hindrance; likely lower target specificity.
3-[5,7-Dimethyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid Triazolo core (vs. pyrazolo); trifluoromethyl (CF₃) at position 2; methyl (CH₃) at 5,7 C₁₁H₁₁F₃N₄O₂ 306.23 Enhanced electron-withdrawing effects from CF₃; improved metabolic resistance. Higher cost due to trifluoromethyl.
3-{3-Carbamoyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid Carbamoyl (CONH₂) at position 3; methyl (CH₃) at 5,7; propanoic acid (C₃H₅O₂) C₁₃H₁₅N₅O₃ 301.29 Carbamoyl group increases hydrogen-bonding capacity; potential for enhanced target binding.

Key Findings :

Substituent Effects: The 4-chlorophenyl group in the target compound contributes to higher lipophilicity compared to the 4-fluorophenyl analog, which may influence tissue distribution and bioavailability .

Heterocyclic Core Modifications :

  • Replacement of the pyrazolo core with triazolo (e.g., in triazolo[1,5-a]pyrimidine derivatives) introduces additional nitrogen atoms, altering electronic properties and binding interactions .

Functional Group Impact: Esterification of the propanoic acid (e.g., ethyl ester in ) increases lipophilicity and oral absorption but requires metabolic activation to the free acid for activity .

Commercial and Synthetic Viability :

  • The target compound and some analogs (e.g., CAS 1260379-42-7) are listed as discontinued products , possibly due to synthetic challenges or suboptimal pharmacokinetics .
  • Triazolo derivatives with trifluoromethyl groups (e.g., sc-346039) are commercially available at higher costs, reflecting their complex synthesis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.